![molecular formula C7H2Cl2IN B2820999 3,4-Dichloro-5-iodobenzonitrile CAS No. 2174001-48-8](/img/structure/B2820999.png)
3,4-Dichloro-5-iodobenzonitrile
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Overview
Description
3,4-Dichloro-5-iodobenzonitrile is a chemical compound with the molecular formula C7H2Cl2IN. It has a molecular weight of 297.91 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2Cl2IN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 297.91 .Scientific Research Applications
Isostructural and Polymorphic Studies
Research on halogenated benzonitriles, such as 3,5-Dihalo-4-hydroxybenzonitriles, has shown that these compounds can form isostructures and polymorphs with distinct chain-like arrangements and planar sheets, influenced by interactions like OH...NC and X...X interactions. Such studies suggest potential applications in crystal engineering and materials science, where the polymorphic and isostructural properties of compounds like 3,4-Dichloro-5-iodobenzonitrile could be harnessed for developing new materials with specific crystalline properties (Britton, 2006).
Herbicidal Activity and Environmental Transformation
Derivatives of halogenated benzonitriles, including compounds similar to this compound, have been explored for their selective herbicidal activity. The breakdown of these compounds in soil and plant systems, leading to the liberation of halides, showcases their environmental transformation and potential implications for agricultural applications (Wain et al., 1968).
Photochemical Behavior
Studies on the photochemistry of substituted halogenophenols indicate the intricate photochemical behaviors these compounds can exhibit, including the formation of transient species and photoproducts. Such research underlines the potential for investigating the photochemical properties of this compound, which could be relevant in the fields of photochemistry and photophysics (Bonnichon et al., 1999).
Mitochondrial Activity Influence
The impact of dihalogenated hydroxybenzonitriles on mitochondrial activity, as seen in studies with ioxynil and its analogs, suggests potential biological effects that could be explored for biomedical research. These effects include uncoupling of oxidative phosphorylation and stimulation of mitochondrial-mediated oxygen uptake, providing insights into the bioactivity of halogenated nitriles (Ferrari & Moreland, 1969).
Safety and Hazards
properties
IUPAC Name |
3,4-dichloro-5-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2IN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNSTYJJZRPONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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